molecular formula C21H16N4O6S3 B13146600 N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 62752-16-3

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B13146600
CAS No.: 62752-16-3
M. Wt: 516.6 g/mol
InChI Key: VBQQKGXCFOEXHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4,6-diamino-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions, usually between 50-57°C, to ensure the complete dissolution of the reactants and the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with an electric stirrer, thermometer, and reflux condenser. The process includes the gradual addition of benzenesulfonyl chloride to a solution of 4,6-diamino-1,3,5-triazine and sodium hydroxide, followed by heating and refluxing to ensure complete reaction. The product is then isolated and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). This selective inhibition makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its dual benzenesulfonyl groups attached to a triazine ring, which enhances its stability and reactivity. Its selective inhibition of carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Properties

CAS No.

62752-16-3

Molecular Formula

C21H16N4O6S3

Molecular Weight

516.6 g/mol

IUPAC Name

N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25)

InChI Key

VBQQKGXCFOEXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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